L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-
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Overview
Description
Preparation Methods
The synthesis of 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine involves multiple steps, typically starting with the protection of functional groups followed by glycosylation and deprotection . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the study of Aspartylglycosaminuria, a lysosomal storage disorder . It is also used in the synthesis of glycopeptides and glycoproteins, which are important in various biological processes . Additionally, 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine is utilized in the development of pharmaceuticals and as a research tool in biochemistry and molecular biology .
Mechanism of Action
The mechanism of action of 2-Acetamido-1-N-(beta-L-aspartyl)-2-deoxy-beta-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways . It may act by inhibiting or modulating the activity of enzymes involved in glycosylation processes . The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H21N3O8 |
---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
(2S)-4-[[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11?/m0/s1 |
InChI Key |
YTTRPBWEMMPYSW-WRJZENEHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Origin of Product |
United States |
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